
(E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate is a chemical compound known for its unique structure and properties. It is an ester derivative of vitamin E, specifically a form of tocopherol acetate. This compound is often used in various applications due to its antioxidant properties and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate typically involves the esterification of tocopherol with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating tocopherol and acetic acid in the presence of the catalyst, followed by purification through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale esterification reactors. The process involves continuous feeding of tocopherol and acetic acid into the reactor, where they react under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form tocopherol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of tocopherol quinone.
Reduction: Formation of tocopherol.
Substitution: Formation of various tocopherol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate has numerous applications in scientific research:
Chemistry: Used as a model compound for studying esterification and antioxidant mechanisms.
Biology: Investigated for its role in cellular protection against oxidative stress.
Medicine: Explored for its potential in preventing and treating diseases related to oxidative damage, such as cardiovascular diseases and cancer.
Mecanismo De Acción
The primary mechanism of action of (E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate is its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cellular components from oxidative damage. The compound incorporates into cell membranes, where it reacts with lipid peroxyl radicals to terminate lipid peroxidation chains. This action helps maintain the integrity of cell membranes and prevents oxidative stress-related damage .
Comparación Con Compuestos Similares
Similar Compounds
α-Tocopherol: The most active form of vitamin E with similar antioxidant properties.
γ-Tocopherol: Another form of vitamin E with distinct antioxidant mechanisms.
δ-Tocopherol: Known for its ability to trap reactive nitrogen species.
Uniqueness
(E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate is unique due to its esterified form, which provides greater stability compared to free tocopherols. This stability makes it more suitable for use in formulations where prolonged shelf life is required, such as in cosmetics and dietary supplements .
Propiedades
Número CAS |
61931-78-0 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
[(5E)-2,6-dimethylocta-1,5,7-trien-3-yl] acetate |
InChI |
InChI=1S/C12H18O2/c1-6-10(4)7-8-12(9(2)3)14-11(5)13/h6-7,12H,1-2,8H2,3-5H3/b10-7+ |
Clave InChI |
ROSNLJMZUQKTFF-JXMROGBWSA-N |
SMILES isomérico |
CC(=C)C(C/C=C(\C)/C=C)OC(=O)C |
SMILES canónico |
CC(=C)C(CC=C(C)C=C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


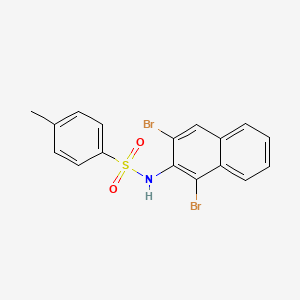
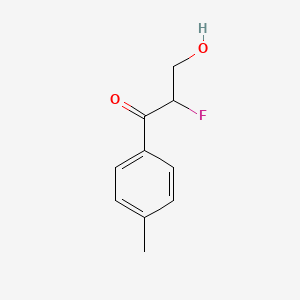
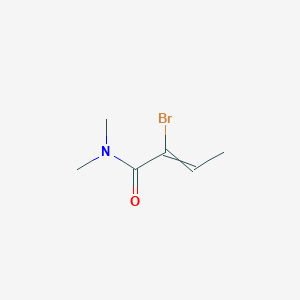
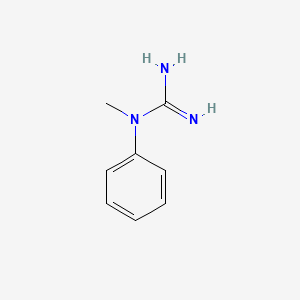
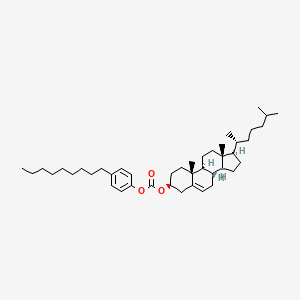
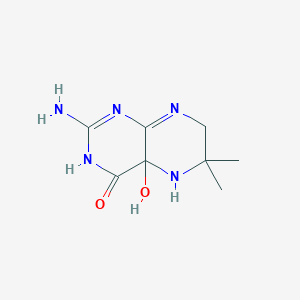
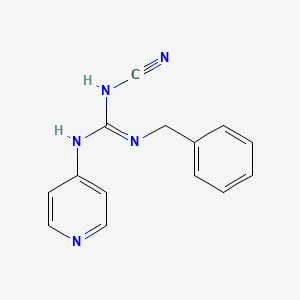


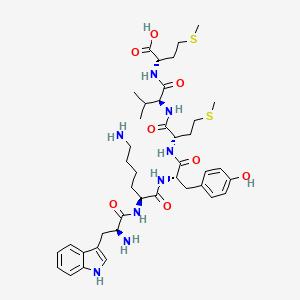

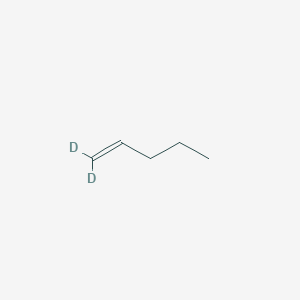
![3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13811597.png)
![5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13811598.png)
